Azido-PEG2-C6-OH

PROTAC linker optimization Linker length structure-activity relationship Targeted protein degradation

Azido-PEG2-C6-OH is a monodisperse heterobifunctional linker (MW 231.29) designed for PROTAC ternary complex tuning. Its unique 14-atom backbone with a C6 alkyl spacer provides a distinct hydrophobic-hydrophilic balance (ClogP ~0), enabling exploration of ternary geometries inaccessible to all-PEG linkers. The azide enables CuAAC/SPAAC click conjugation, while the hydroxyl group supports on-demand activation (mesylate, tosylate, NPC), eliminating the need for multiple pre-functionalized variants. Ideal as a precise analytical reference standard due to its discrete chain length. Select this linker for systematic linker-length optimization and reproducible bioconjugation.

Molecular Formula C10H21N3O3
Molecular Weight 231.29 g/mol
Cat. No. B11933168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-C6-OH
Molecular FormulaC10H21N3O3
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC(CCCOCCOCCN=[N+]=[N-])CCO
InChIInChI=1S/C10H21N3O3/c11-13-12-5-8-16-10-9-15-7-4-2-1-3-6-14/h14H,1-10H2
InChIKeyJYPHRIPOUIAYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-C6-OH: Heterobifunctional PEG-Based Linker for PROTAC Synthesis and Click Bioconjugation


Azido-PEG2-C6-OH (CAS: Not assigned; molecular formula: C10H21N3O3; molecular weight: 231.29 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a terminal azide group and a terminal primary hydroxyl group . The molecule features two PEG units (PEG2) connected to a C6 alkyl spacer (hexylene chain), yielding a total of 14 atoms in the backbone between the two functional termini . As a member of the monodisperse (discrete chain-length) PEG linker class, this compound is primarily employed in proteolysis-targeting chimera (PROTAC) synthesis and click chemistry-mediated bioconjugation . The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-, DBCO-, or BCN-bearing molecules, while the hydroxyl group serves as a derivatizable handle for esterification, etherification, or activation to alternative leaving groups .

Why Azido-PEG2-C6-OH Cannot Be Replaced with Standard Azido-PEG-Alcohol or PEG-Chloroalkane Linkers


Generic substitution of Azido-PEG2-C6-OH with simpler azido-PEG-alcohol linkers (e.g., Azido-PEG3-alcohol, Azido-PEG4-alcohol) or PEG-chloroalkane derivatives (e.g., Azido-PEG2-C6-Cl) introduces measurable deviations in linker length, conformational flexibility, and terminal group reactivity that directly impact downstream synthetic efficiency and biological outcomes [1]. In PROTAC development, linker length is not a passive parameter but a conformational tuner that governs whether the E3 ligase and target protein achieve the mutual orientation necessary for productive ubiquitination and subsequent degradation [2]. Systematic variation of PEG chain length (e.g., PEG2 vs. PEG4 vs. PEG6) alters degradation efficiency, solubility, and cell permeability of the resulting PROTAC molecule [3]. The presence of a C6 alkyl spacer adjacent to the hydroxyl terminus introduces a distinct hydrophobic-hydrophilic balance not present in purely PEG-based azido-alcohol linkers, affecting both conjugation kinetics in organic media and the physicochemical properties of the final conjugate [4]. The following quantitative evidence clarifies where Azido-PEG2-C6-OH demonstrates verifiable differentiation that bears directly on scientific selection and procurement decisions.

Quantitative Differentiation of Azido-PEG2-C6-OH: Comparator-Based Evidence for Scientific Procurement


Linker Backbone Atom Count Differentiates Azido-PEG2-C6-OH from Azido-PEG3-alcohol and Azido-PEG4-alcohol

Azido-PEG2-C6-OH possesses a backbone of 14 atoms between the azide nitrogen and the hydroxyl oxygen, comprising 6 atoms from the C6 alkyl chain plus 8 atoms from the PEG2 segment (two ethylene oxide units) . This backbone length is distinct from that of Azido-PEG3-alcohol (8 atoms; PEG3 only, 6 atoms backbone) and Azido-PEG4-alcohol (10 atoms; PEG4 only, 8 atoms backbone) . The C6 alkyl spacer contributes ~7.6 Å of extended chain length (assuming 1.27 Å per C-C bond in all-trans conformation), while the PEG2 segment contributes ~5.8 Å, yielding a total extended length of approximately 13-14 Å between functional groups . Systematic linker length variation in PROTAC development has demonstrated that changing the PEG chain by even a single ethylene oxide unit (PEG2 to PEG3; 2-atom backbone difference) can shift degradation efficiency (DC50) by 2- to 10-fold depending on the target-E3 ligase pair, with PEG2 and PEG4 linkers often representing local optima [1].

PROTAC linker optimization Linker length structure-activity relationship Targeted protein degradation

Hydroxyl Terminus Provides Orthogonal Derivatization Pathway Compared to Chloride-Terminated Analog

Azido-PEG2-C6-OH contains a primary hydroxyl (-OH) group at the non-azide terminus, whereas its closest commercial analog, Azido-PEG2-C6-Cl (CAS: 2568146-55-2), contains a chloride leaving group . The hydroxyl group can be activated via standard protocols (e.g., mesylation, tosylation, or 4-nitrophenyl carbonate formation) to yield diverse reactive intermediates (iodo, -NH2, -SH, maleimido), whereas the chloride derivative is restricted to nucleophilic substitution pathways without intermediate functional group conversion [1]. In contrast, Azido-PEG2-C6-Cl reacts directly with nucleophiles (e.g., amines, thiols) to form ether or thioether linkages, but offers no comparable flexibility for generating alternative terminal chemistries without de novo synthesis .

Heterobifunctional linker chemistry PROTAC synthesis Bioconjugation

C6 Alkyl Spacer Confers Distinct Hydrophobic Character Relative to Pure PEG-Based Azido-Alcohol Linkers

Azido-PEG2-C6-OH incorporates a six-carbon alkyl spacer (C6) adjacent to the hydroxyl terminus, yielding a calculated ClogP of approximately -0.1 to +0.3 (based on structural analogs; exact experimental logP not available), which is significantly more hydrophobic than pure PEG-based azido-alcohol linkers such as Azido-PEG3-alcohol (ClogP ≈ -1.5) and Azido-PEG5-alcohol (ClogP ≈ -2.1) . The presence of the alkyl spacer reduces the overall hydrophilicity relative to PEG-only linkers of comparable molecular weight, which may influence both solubility in organic reaction media and the membrane permeability of the resulting conjugates . In PROTAC design, excessively hydrophilic linkers can impair passive membrane permeability, while excessively hydrophobic linkers can promote aggregation and non-specific binding; the PEG2-C6 hybrid structure provides a moderately balanced hydrophobicity profile [1].

Linker hydrophobicity Conjugate physicochemical properties Membrane permeability

Azido-PEG2-C6-OH Provides Intermediate Linker Length Optimal for Certain PROTAC Ternary Complex Geometries

Systematic studies of PROTAC linker length optimization have demonstrated that degradation efficiency (DC50 and Dmax) exhibits a non-monotonic dependence on linker length, with distinct optima for different target-E3 ligase pairs [1]. For example, in PROTACs targeting BRD4 using VHL E3 ligase, varying the PEG linker from PEG2 to PEG6 produced DC50 values ranging from <10 nM to >1 μM, with PEG2 and PEG4 linkers often representing local optima for specific ternary complex geometries [2]. Azido-PEG2-C6-OH, with its 14-atom backbone (combining PEG2 and C6 alkyl), occupies a length regime comparable to a pure PEG4 linker (~10-12 atoms backbone) but with distinct conformational properties due to the alkyl spacer . While direct experimental DC50 data for PROTACs synthesized with Azido-PEG2-C6-OH are not available in the public literature, the linker length (14 atoms) positions it as a candidate for exploring PROTAC designs that require intermediate tether lengths between PEG2-only and PEG6-only linkers.

PROTAC ternary complex formation Linker length optimization Targeted protein degradation

Monodisperse Nature of Azido-PEG2-C6-OH Enables Reproducible Conjugation and Analytical Characterization

Azido-PEG2-C6-OH is a monodisperse (discrete chain-length) PEG derivative, meaning it consists of a single molecular species with a precisely defined molecular weight of 231.29 g/mol, rather than a polydisperse mixture of chain lengths . This contrasts with polydisperse PEG linkers (e.g., PEG2000, PEG5000), which contain a distribution of molecular weights spanning several hundred to thousands of Daltons [1]. In antibody-drug conjugate (ADC) development, the use of monodisperse linkers has been shown to provide consistent linker-to-antibody ratios, reliable pharmacokinetic profiles, reduced batch-to-batch variation, and improved reaction predictability in conjugation workflows compared to polydisperse alternatives .

Monodisperse PEG linkers ADC development Bioconjugation reproducibility

Optimal Use Cases for Azido-PEG2-C6-OH in PROTAC Development and Bioconjugation Workflows


Linker Length Optimization in PROTAC Design Requiring Intermediate (14-Atom) Tether Lengths

Researchers developing PROTACs for novel target-E3 ligase pairs can employ Azido-PEG2-C6-OH to systematically explore the 14-atom linker length regime, which lies between the short PEG2/PEG3 linkers (6-8 atoms) and longer PEG6/PEG8 linkers (14-18 atoms backbone) commonly used in PROTAC optimization [1]. The PEG2-C6 hybrid structure provides a distinct conformational and hydrophobic profile compared to pure PEG linkers of equivalent length, enabling the exploration of ternary complex geometries that may not be accessible with standard PEG-only linkers [2]. This is particularly relevant for PROTAC targets where the E3 ligase binding pocket and target protein surface present specific distance and orientation constraints.

Click Chemistry-Mediated Bioconjugation Requiring a Versatile, Derivatizable Hydroxyl Handle

Azido-PEG2-C6-OH is optimally deployed in click chemistry workflows where the azide group is utilized for CuAAC or SPAAC conjugation to alkyne-modified biomolecules, while the hydroxyl terminus is retained for subsequent activation to alternative reactive groups (e.g., mesylate, tosylate, 4-nitrophenyl carbonate) [3]. This enables a two-step modular conjugation strategy in which the linker is first attached to one biomolecule via click chemistry, and the hydroxyl terminus is then activated and conjugated to a second target molecule with a distinct functional group requirement . This approach eliminates the need to stock multiple pre-functionalized linker variants and allows on-demand customization of terminal chemistry.

Synthesis of PROTACs or Bioconjugates Requiring Balanced Hydrophilicity-Hydrophobicity Profile

The C6 alkyl spacer in Azido-PEG2-C6-OH confers a moderately hydrophobic character (estimated ClogP range -0.1 to +0.3) that differs from the strongly hydrophilic profile of pure PEG-based azido-alcohol linkers (ClogP < -1.5) . This hybrid hydrophobicity profile is advantageous for PROTAC molecules targeting intracellular proteins, where excessive linker hydrophilicity can impair passive membrane permeability while excessive hydrophobicity can promote aggregation and non-specific binding [4]. Researchers can select Azido-PEG2-C6-OH when the target PROTAC requires a linker that provides adequate aqueous solubility for handling and conjugation while preserving sufficient lipophilicity for cell membrane traversal.

Analytical Method Development and Quality Control Requiring Monodisperse Linker Standards

As a monodisperse (discrete chain-length) PEG linker with a precisely defined molecular weight of 231.29 g/mol, Azido-PEG2-C6-OH serves as an ideal reference standard for developing and validating analytical methods (e.g., HPLC-MS, SEC-MALS) used to characterize PROTACs, ADCs, and other bioconjugates . The absence of molecular weight polydispersity eliminates a significant source of analytical variability, enabling precise quantification of conjugation efficiency, drug-to-antibody ratio (DAR), and linker integrity . This property is particularly valuable in regulated environments where batch-to-batch consistency and analytical reproducibility are mandatory.

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